CID 78061193 is a chemical compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in treating tuberculosis. This compound belongs to a class of synthetic analogues known as ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylates, which are characterized by their morpholino and indolizine structures. The urgency to address drug-resistant strains of Mycobacterium tuberculosis has spurred research into compounds like CID 78061193, which have shown promising anti-tubercular activity.
The compound was identified through a series of synthetic processes aimed at developing new anti-tubercular agents. Research indicates that CID 78061193 and its analogues were synthesized from 4-morpholino pyridinium salts reacted with various electron-deficient acetylenes, leading to the formation of the desired indolizine derivatives .
CID 78061193 is classified as an organic compound within the broader category of heterocycles, specifically focusing on indolizine derivatives. Its structure includes a morpholino group, which is significant for its biological activity.
The synthesis of CID 78061193 involves several key steps:
The final products are characterized using various spectroscopic methods, including:
These methods confirm the structural integrity and purity of the synthesized compounds, including CID 78061193 .
CID 78061193 features a complex molecular structure that includes:
The precise arrangement of these functional groups contributes to its biological activity.
CID 78061193 undergoes various chemical reactions typical for indolizine derivatives, including:
The reactivity patterns observed in CID 78061193 are essential for its potential modifications to enhance efficacy against Mycobacterium tuberculosis.
The mechanism by which CID 78061193 exerts its anti-tubercular effects involves:
The minimum inhibitory concentration (MIC) for CID 78061193 against Mycobacterium tuberculosis H37Rv has been reported as low as 2.55 μg/mL, indicating strong activity .
Relevant data regarding these properties would usually be gathered through empirical studies.
CID 78061193 holds promise primarily in the field of medicinal chemistry as a potential therapeutic agent for tuberculosis. Its efficacy against drug-resistant strains makes it particularly relevant in current pharmaceutical research aimed at combating infectious diseases. Further studies are required to fully elucidate its pharmacokinetics and long-term efficacy in clinical settings .
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: